N-({N'-[(Z)-(2-Hydroxy-5-iodophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide
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Overview
Description
N-({N’-[(Z)-(2-Hydroxy-5-iodophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is a complex organic compound that features a hydrazone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(Z)-(2-Hydroxy-5-iodophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide typically involves the condensation of 2-hydroxy-5-iodobenzaldehyde with hydrazine derivatives. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(Z)-(2-Hydroxy-5-iodophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group back to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.
Scientific Research Applications
N-({N’-[(Z)-(2-Hydroxy-5-iodophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s hydrazone group can interact with biological molecules, making it useful in biochemical assays and as a potential therapeutic agent.
Medicine: Research is ongoing into its potential use as an anti-cancer or anti-inflammatory agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-({N’-[(Z)-(2-Hydroxy-5-iodophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with carbonyl-containing compounds, which may inhibit the function of enzymes or other proteins. This interaction can disrupt biological pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-({N’-[(Z)-(2-Hydroxy-5-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide
- N-({N’-[(Z)-(2-Hydroxy-5-bromophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide
Uniqueness
N-({N’-[(Z)-(2-Hydroxy-5-iodophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is unique due to the presence of the iodine atom, which can enhance its reactivity and biological activity compared to its chloro- and bromo-substituted analogs .
Properties
Molecular Formula |
C23H20IN3O3 |
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Molecular Weight |
513.3 g/mol |
IUPAC Name |
N-[2-[(2Z)-2-[(2-hydroxy-5-iodophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C23H20IN3O3/c24-19-11-12-20(28)18(13-19)14-26-27-21(29)15-25-23(30)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,22,28H,15H2,(H,25,30)(H,27,29)/b26-14- |
InChI Key |
HJOHEJXHRCIBSD-WGARJPEWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C\C3=C(C=CC(=C3)I)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=C(C=CC(=C3)I)O |
Origin of Product |
United States |
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